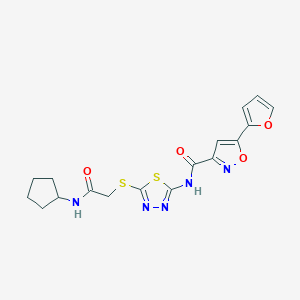

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

The compound N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a thioether bridge to a cyclopentylamino-acetamide moiety. The isoxazole ring is substituted with a furan-2-yl group, enhancing its aromatic and electronic diversity. While direct pharmacological data for this compound is unavailable in the provided evidence, its synthesis likely follows established routes for thiadiazole derivatives, such as alkylation of thiol intermediates (e.g., potassium hydroxide and alkyl halides in ethanol) , with structural confirmation via spectroscopic methods (NMR, IR) .

Properties

IUPAC Name |

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S2/c23-14(18-10-4-1-2-5-10)9-27-17-21-20-16(28-17)19-15(24)11-8-13(26-22-11)12-6-3-7-25-12/h3,6-8,10H,1-2,4-5,9H2,(H,18,23)(H,19,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTJZFCTYXBCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including its mechanism of action, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 350.39 g/mol

- CAS Number : 1170967-49-3

The structure features a thiadiazole ring, which is known for its diverse biological activities, and an isoxazole moiety that may enhance its pharmacological profile.

Anticancer Activity

Recent studies have shown that derivatives of thiadiazoles exhibit significant anticancer properties. For example, related compounds have demonstrated:

- Inhibition of Cancer Cell Proliferation : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays indicated that the compound could inhibit cell growth effectively with IC₅₀ values comparable to established chemotherapeutics such as 5-Fluorouracil .

The proposed mechanism involves cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. The compound may also down-regulate key proteins involved in tumor progression, such as MMP2 and VEGFA, which are critical for metastasis and angiogenesis .

Antimicrobial Activity

The compound's thiadiazole scaffold has been associated with antimicrobial properties. Studies indicate that related thiadiazole derivatives show moderate to significant antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against various strains .

Structure-Activity Relationship (SAR)

The activity of thiadiazole derivatives can be significantly influenced by substituents on the thiadiazole ring and adjacent functional groups. For instance:

- Aryl Substituents : The presence of electron-withdrawing groups enhances cytotoxicity.

- Alkyl Chains : Modifications in alkyl chain length can affect solubility and bioavailability.

A notable finding is that replacing phenyl groups with furoyl moieties can enhance antiproliferative activity against MCF-7 cells .

Case Studies

- In vitro Studies on Thiadiazole Derivatives : A series of studies highlighted the effectiveness of various substitutions on the thiadiazole ring in inhibiting cancer cell lines. Compounds with furan substituents showed increased potency compared to their phenyl counterparts .

- Antimicrobial Testing : A comprehensive evaluation of different derivatives revealed that compounds with nitro or halogen substitutions exhibited superior antibacterial properties against resistant strains of bacteria .

Scientific Research Applications

Biological Activities

Research indicates that N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide exhibits various biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant growth inhibition in cancer cells due to their ability to interfere with cell cycle regulation and induce apoptosis .

- Antimicrobial Properties : The thiadiazole and isoxazole structures are associated with antimicrobial activity. Research has indicated that derivatives of thiadiazole can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

- Mechanism of Action : The compound likely acts by inhibiting specific protein kinases involved in cell proliferation. This mechanism is crucial for its potential application in cancer therapy as it disrupts the cell cycle progression in tumor cells .

Case Study 1: Anticancer Studies

In a study evaluating the anticancer properties of similar compounds, it was found that derivatives containing the thiadiazole moiety exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with percent growth inhibition exceeding 70% . The study emphasized the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives demonstrated that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The study highlighted the role of the thiadiazole ring in mediating these effects .

Data Tables

Comparison with Similar Compounds

Data Tables

Table 2: Calculated Molecular Properties

| Compound (Representative Example) | Molecular Formula (Calculated) | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|

| Target Compound | C₂₀H₂₂N₆O₄S₂ | 482.56 | 2.8 |

| 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide | C₁₀H₉N₃OS₂ | 251.33 | 2.1 |

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | C₁₂H₁₃N₃O₂S | 277.32 | 1.9 |

Research Findings and Trends

- Synthesis Efficiency: Alkylation of thiol intermediates (e.g., using KOH/alkyl halides) yields high-purity thiadiazoles (e.g., 97% for methylthio derivatives) .

- Substituent Effects : Bulky groups (e.g., cyclopentyl) increase logP values, favoring blood-brain barrier penetration but risking solubility issues. Smaller alkyl chains (e.g., ethyl) balance solubility and activity .

- Heterocycle Impact : Isoxazole-furan systems may offer metabolic stability over thiophene or pyridazine analogs due to reduced enzymatic recognition .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yields?

The synthesis involves multi-step heterocyclic chemistry. A common approach for analogous thiadiazoles includes refluxing intermediates (e.g., 5-substituted-1,3,4-thiadiazol-2-amines) with thiol-containing reagents in dry acetone or acetonitrile, using anhydrous K₂CO₃ as a base . For cyclization steps, DMF with iodine and triethylamine may facilitate thiadiazole ring formation . Optimization requires monitoring reaction kinetics via TLC/HPLC and adjusting solvent polarity, temperature, or catalyst loading. Recrystallization from ethanol or DMSO/water mixtures is typical for purification .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the compound’s structure and purity?

- ¹H/¹³C NMR : Key signals include thiadiazole C-S-C protons (δ 7.5–8.5 ppm) and furan/isoxazole protons (δ 6.0–7.0 ppm). Cyclopentylamino groups show characteristic multiplet splitting .

- IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and thioether (C-S at ~600–700 cm⁻¹) .

- MS : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

Use cell viability assays (MTT/XTT) against cancer lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli). For antimicrobial activity, broth microdilution (CLSI guidelines) determines MIC values. Antioxidant potential can be assessed via DPPH/ABTS radical scavenging . Ensure pH control, as activity may vary with protonation states .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s target interactions and stability?

- DFT : Calculate electronic properties (HOMO-LUMO, dipole moments) to assess reactivity and stability. Compare optimized geometries with crystallographic data .

- Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases, bacterial enzymes). Validate with MD simulations to analyze binding affinity and pose stability .

Q. How should researchers resolve contradictions in synthetic yields or byproduct formation across different methodologies?

Compare protocols (e.g., vs. 11): POCl₃-mediated reactions may generate chlorinated byproducts, while iodine-based cyclization avoids halogenation . Use LC-MS to identify impurities and DOE (Design of Experiments) to isolate critical variables (e.g., reagent stoichiometry, solvent polarity).

Q. What strategies mitigate cytotoxicity while enhancing selectivity for therapeutic targets?

Structure-activity relationship (SAR) studies can modify the furan/isoxazole moieties to reduce off-target effects. Evaluate selectivity via comparative assays on cancerous vs. non-cancerous cells (e.g., HEK293). Prodrug formulations or PEGylation may improve pharmacokinetics .

Q. How can reaction mechanisms (e.g., cyclization, thioether formation) be experimentally validated?

Q. What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

Poor crystal growth due to flexible side chains can be mitigated by co-crystallization with heavy atoms (e.g., PtCl₄) or using microseeding. Refinement via SHELXL (with TWIN/BASF commands) handles twinning or disorder .

Methodological Notes

- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., anhydrous K₂CO₃) rigorously .

- Data Validation : Cross-reference spectral data with analogous compounds (e.g., for furan-thiadiazole NMR) .

- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity and antimicrobial resistance testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.